2-Methyl-6-hepten-3-ol
Description
Contextualization within Unsaturated Alcohol Chemistry
2-Methyl-6-hepten-3-ol is an organic compound classified as an unsaturated aliphatic alcohol. chemicals.co.uk Unsaturated alcohols are characterized by the presence of at least one carbon-carbon double or triple bond within their structure, in addition to the hydroxyl (-OH) functional group. chemicals.co.ukwikipedia.org This class of compounds is distinct from saturated alcohols, which only contain single carbon-carbon bonds. wikipedia.org The presence of both the alkene and the alcohol functional groups makes this compound a versatile molecule in chemical synthesis and research.
The reactivity of unsaturated alcohols is influenced by both the hydroxyl group and the carbon-carbon double bond. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation, while the double bond can participate in addition reactions. wikipedia.org The interplay between these two functional groups can lead to complex and interesting chemical transformations.
Nomenclature and Structural Representations
The systematic IUPAC name for this compound is 2-methylhept-6-en-3-ol. nih.gov The name precisely describes its molecular structure: a seven-carbon chain (heptane) with a methyl group at the second carbon, a hydroxyl group at the third carbon, and a double bond between the sixth and seventh carbons.
Several synonyms for this compound are found in chemical literature and databases, including:
2-methyl-6-heptene-3-ol guidechem.com
5-Hydroxy-6-methyl-1-heptene guidechem.com
6-Hepten-3-ol, 2-methyl- guidechem.com
The chemical formula of this compound is C8H16O. nih.govlookchem.com Its structure can be represented in various ways, including the canonical SMILES string: CC(C)C(CCC=C)O. lookchem.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O | nih.govlookchem.com |
| Molecular Weight | 128.21 g/mol | nih.gov |
| Boiling Point | 179.4°C at 760 mmHg | lookchem.com |
| Density | 0.832 g/cm³ | lookchem.com |
| Flash Point | 67.4°C | lookchem.com |
| Hydrogen Bond Donor Count | 1 | nih.govlookchem.com |
| Hydrogen Bond Acceptor Count | 1 | nih.govlookchem.com |
| Rotatable Bond Count | 4 | nih.govlookchem.com |
| Exact Mass | 128.120115130 Da | nih.govlookchem.com |
| XLogP3 | 2.4 | nih.govlookchem.com |
Significance of Stereochemistry in Heptenol Compounds
The structure of this compound contains a stereocenter at the third carbon atom, the one bearing the hydroxyl group. This means that this compound can exist as two different enantiomers, (R)-2-Methyl-6-hepten-3-ol and (S)-2-Methyl-6-hepten-3-ol. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and chemical properties. The specific rotation of plane-polarized light is a key physical property that distinguishes enantiomers.
The stereochemistry of related heptenol compounds is of significant interest in various fields. For instance, the aggregation pheromone of the ambrosia beetle has been identified as a stereoisomer of 6-methyl-5-hepten-2-ol (B124558). fishersci.pt The synthesis of specific stereoisomers of such compounds is crucial for studying their biological function and for developing effective insect attractants. fishersci.pt
Overview of Research Trajectories for this compound and Related Analogues
Research involving this compound and its analogues has explored various avenues, primarily focusing on their synthesis and utility as building blocks in organic chemistry. For example, a synthetic route to this compound involves the reaction of 4-but-1-enylmagnesium bromide with isobutyraldehyde, with a reported yield of 78%. lookchem.com
Analogous unsaturated alcohols and their derivatives have been investigated for their potential applications. For instance, 3-Methyl-6-hepten-1-yn-3-ol, a related propargylic alcohol, has been studied for its antimicrobial properties. Furthermore, the hydrogenation of unsaturated alcohols under interstellar conditions has been a subject of research to understand the chemical processes occurring in space. oup.com
The related compound, 6-methyl-5-hepten-2-one (B42903) (sulcatone), is a well-known volatile component in several essential oils and acts as an alarm pheromone. nih.gov The synthesis of such compounds, often starting from unsaturated alcohol precursors, is an active area of research. For example, an improved process for the manufacture of 2-methyl-2-hepten-6-one involves the reaction of an alkyl acetoacetate (B1235776) with 2-methyl-3-buten-2-ol. google.com
Structure
3D Structure
Properties
CAS No. |
78631-45-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
HZXRKEFLPMNBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Hepten 3 Ol
Asymmetric Catalysis in Allylic Alcohol Systems
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like 2-methyl-6-hepten-3-ol. This often involves the use of chiral catalysts to influence the stereochemical outcome of a reaction.
Palladium catalysts are widely used in organic synthesis for their ability to facilitate a variety of transformations, including cyclization reactions. In the context of synthesizing substituted tetrahydrofurans from γ-hydroxy terminal alkenes, palladium catalysis has been shown to be effective. nih.gov Although the reaction of this compound itself did not yield a tetrahydrofuran (B95107) product under the studied conditions, the methodology highlights the potential of palladium catalysis in transformations of similar allylic alcohols. nih.gov
A study on the palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes demonstrated that the reaction of 3-methyl-6-hepten-3-ol with 1-bromo-4-t-butylbenzene resulted in a 59% yield of the corresponding tetrahydrofuran product as a 3:1 mixture of diastereomers. nih.gov This indicates that palladium catalysts can effectively mediate bond formation in related systems.
| Substrate | Reagent | Catalyst System | Product | Yield | Diastereomeric Ratio |
| 3-Methyl-6-hepten-3-ol | 1-bromo-4-t-butylbenzene | Pd₂(dba)₃, dpe-phos, NaO t Bu | Substituted Tetrahydrofuran | 59% nih.gov | 3:1 nih.gov |
The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction.
While specific examples detailing the use of chiral ligands for the direct synthesis of this compound are not prevalent in the provided search results, the principles of asymmetric induction are well-established. For example, in the synthesis of other chiral alcohols, chiral ligands are crucial for achieving high enantioselectivity. The development of chiral phase transfer catalysts, for instance, has been successful in the asymmetric synthesis of other complex molecules. nih.gov
Advanced Stereoselective Synthesis
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For this compound, these methods primarily involve the use of isolated enzymes or whole microbial cells to achieve high enantiopurity.
Enzymatic Resolution Techniques
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the stereoselective preference of an enzyme, typically a lipase, to catalyze a reaction on one enantiomer at a much faster rate than the other. In the context of this compound, a racemic mixture of the alcohol can be subjected to enzymatic acylation (or esterification).
The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods. nih.gov Lipases are particularly favored for these transformations due to their stability in organic solvents, broad substrate tolerance, and commercial availability. d-nb.info The efficiency of the resolution is determined by the enzyme's activity and enantioselectivity (E-value). A high E-value is indicative of a more effective separation. While direct enzymatic resolution data for this compound is not abundant, studies on structurally similar allylic alcohols provide a strong precedent for this approach. researchgate.netsci-hub.se
Table 1: Enzymes for Kinetic Resolution of Secondary Alcohols
| Enzyme Class | Specific Enzyme Example | Typical Reaction | Potential Outcome for this compound |
|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) | Transesterification/Acylation | High enantiomeric excess (ee) of one enantiomer. researchgate.net |
| Lipase | Pseudomonas cepacia Lipase (PCL) | Transesterification/Acylation | Good to excellent enantioselectivity for various alcohols. |
| Lipase | Porcine Pancreatic Lipase (PPL) | Hydrolysis/Esterification | Can show variable enantioselectivity depending on conditions. sci-hub.se |
Microbial Transformations and Bioreductions
An alternative to using isolated enzymes is the application of whole microbial cells, such as bacteria or yeast, to perform stereoselective reductions. This method leverages the native enzymatic machinery within the microorganism, often an alcohol dehydrogenase (ADH) or ketoreductase (KRED), to convert a prochiral ketone precursor, 2-methyl-6-hepten-3-one, into the desired chiral alcohol. researchgate.net
Baker's yeast (Saccharomyces cerevisiae) is a classic example used for the asymmetric reduction of ketones. acs.org The reduction process typically follows Prelog's rule, yielding the (S)-alcohol, although exceptions occur. The use of whole cells can be advantageous as it circumvents the need for costly enzyme purification and cofactor regeneration; the living cells handle the recycling of cofactors like NAD(P)H internally. researchgate.net Various microorganisms, including different yeast strains, fungi, and bacteria, have been screened for their ability to reduce ketones with high yield and enantioselectivity. nih.govresearchgate.net Research has demonstrated the successful bioreduction of structurally related ketones, such as 6-methyl-5-hepten-2-one (B42903), indicating the feasibility of this approach for synthesizing this compound. acs.org
Table 2: Microbial Systems for Asymmetric Ketone Reduction | Microorganism | Enzyme System | Typical Product Stereochemistry | Key Considerations | | --- | --- | --- | --- | | Saccharomyces cerevisiae (Baker's Yeast) | Alcohol Dehydrogenases (ADHs) | Predominantly (S)-alcohols | Inexpensive, readily available, but may have moderate enantioselectivity. acs.org | | Pichia species | Ketoreductases (KREDs) | (R)- or (S)-alcohols | Can offer high enantioselectivity and substrate tolerance. | | Lactobacillus kefir | Alcohol Dehydrogenase (LkADH) | Can be engineered for high selectivity towards (R)- or (S)-alcohols. researchgate.net | | Plant Cell Cultures (e.g., Daucus carota) | Endogenous Reductases | Variable, can produce either (R)- or (S)-enantiomers. researchgate.net |
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliary-assisted synthesis is a powerful strategy for controlling stereochemistry in asymmetric reactions. sigmaaldrich.com In this method, a prochiral substrate is covalently bonded to a single-enantiomer chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, an Evans' oxazolidinone auxiliary could be employed. researchgate.net The synthesis would begin with the acylation of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with isobutyryl chloride to form an N-acyl oxazolidinone. This intermediate would then undergo a stereoselective aldol (B89426) addition with 4-pentenal. The chiral auxiliary sterically blocks one face of the enolate, directing the incoming aldehyde to the opposite face and thereby establishing the desired stereocenter. Subsequent reductive cleavage of the auxiliary from the aldol product would furnish the chiral this compound. The major advantages of this method are its high degree of stereocontrol and the recyclability of the chiral auxiliary. sigmaaldrich.combeilstein-journals.org
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Stereoselective aldol reactions, alkylations, acylations. researchgate.net |
| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Diels-Alder reactions, conjugate additions. |
| Prolinol Derivatives | (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Asymmetric alkylation of ketones and aldehydes. |
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and sustainability.
For the synthesis of this compound, whether through biocatalytic or traditional chemical routes, several factors must be considered. In chemical syntheses, such as those involving Grignard reactions or chiral auxiliaries, optimization would focus on reaction concentration, temperature control, catalyst loading, and solvent selection to maximize yield and minimize side products. google.comgoogle.com For instance, in related industrial syntheses, maintaining a low concentration of a reactive intermediate can significantly improve yields. google.com
In biocatalytic processes, optimization involves selecting the most robust and selective enzyme or microorganism, and fine-tuning conditions such as pH, temperature, substrate concentration, and cofactor regeneration systems. researchgate.net High substrate loading is desirable for scale-up to maximize volumetric productivity, but can lead to substrate or product inhibition of the enzyme, necessitating a carefully balanced approach.
The adoption of modern chemical engineering technologies, such as continuous flow chemistry, offers significant advantages for scale-up. beilstein-journals.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and allowing for reactions to be run safely at higher temperatures and pressures. This can lead to drastically reduced reaction times and improved product consistency, making it an attractive option for the large-scale production of fine chemicals like this compound. beilstein-journals.org
Table 4: Key Parameters for Process Optimization and Scale-Up
| Parameter | Chemical Synthesis Considerations | Biocatalytic Synthesis Considerations |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Requires precise control to avoid side reactions. | Crucial for enzyme activity and stability. Optimal temperature is a trade-off between rate and enzyme lifetime. |
| Concentration | Higher concentrations can increase throughput but may lead to side reactions or precipitation. google.com | High substrate/product concentrations can cause enzyme inhibition. researchgate.net |
| Catalyst/Biocatalyst | Loading, activity, and stability are key. Recovery and reuse are important for cost-effectiveness. | Enzyme/cell loading, stability, and immobilization. Cofactor regeneration is critical. |
| Solvent/Medium | Choice of solvent affects solubility, reactivity, and downstream processing. Green solvents are preferred. | Aqueous buffers are common. pH and ionic strength must be optimized for enzyme performance. |
| Technology | Batch vs. continuous flow reactors. Flow chemistry can enhance safety and efficiency. beilstein-journals.org | Bioreactor design, aeration, and agitation are critical for whole-cell fermentations. |
Reaction Mechanisms and Chemical Transformations of 2 Methyl 6 Hepten 3 Ol
Reactivity of the Hydroxyl Functional Group
The hydroxyl (-OH) group in 2-Methyl-6-hepten-3-ol, being attached to a secondary and allylic carbon, exhibits a rich and varied chemical reactivity. Its position allows for characteristic reactions such as oxidation, reduction, and nucleophilic substitution, often influenced by the presence of the adjacent double bond.
Oxidation Reactions
As a secondary alcohol, this compound can be oxidized to a ketone. lumenlearning.com The presence of the allylic double bond makes it particularly susceptible to oxidation by specific reagents that are selective for allylic and benzylic alcohols. jove.comnih.gov
Common oxidizing agents can convert this compound to its corresponding ketone, 2-Methyl-6-hepten-3-one. These reagents are broadly categorized as chromium-based and non-chromium-based oxidants.
Chromium-Based Oxidants:
Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org
Pyridinium dichromate (PDC): Similar to PCC, PDC in solvents like dimethylformamide (DMF) is effective for oxidizing allylic alcohols to α,β-unsaturated carbonyl compounds. researchgate.net
Non-Chromium-Based Oxidants:
Manganese (IV) oxide (MnO₂): Activated MnO₂ is a highly selective reagent for the oxidation of allylic and benzylic alcohols. jove.com The reaction is heterogeneous, occurring on the surface of the insoluble MnO₂. jove.com
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is known for its mild reaction conditions.
Palladium Catalysis: Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of an oxidant like oxygen can catalytically oxidize allylic alcohols. acs.org
The general transformation is the conversion of the secondary alcohol to a ketone. The choice of reagent can be critical to avoid side reactions, such as oxidation of the terminal alkene.
Table 1: Common Oxidizing Agents for this compound
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | 2-Methyl-6-hepten-3-one |
| Manganese (IV) oxide (MnO₂) | CH₂Cl₂ or other inert solvent, reflux | 2-Methyl-6-hepten-3-one |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 2-Methyl-6-hepten-3-one |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temperature (-78 °C) | 2-Methyl-6-hepten-3-one |
| Pd(OAc)₂ / O₂ | DMSO, room temperature | 2-Methyl-6-hepten-3-one |
Reduction Chemistry
The reduction of the hydroxyl group in this compound is not a straightforward process. Direct reduction of an alcohol is generally not feasible. Instead, it typically involves a two-step sequence: conversion of the hydroxyl group into a good leaving group, followed by reduction.
One common method involves converting the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group and can be reduced to the corresponding alkane, 6-methyl-1-heptene, using a reducing agent like lithium aluminum hydride (LiAlH₄). ntu.edu.sgorganic-chemistry.org
An alternative is the Barton-McCombie deoxygenation. This radical-based method involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate ester. Treatment of the xanthate with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride) results in the deoxygenated product.
It's important to note that some reducing agents, particularly those used in catalytic hydrogenation (e.g., H₂/Pd-C), can also reduce the terminal alkene. ntu.edu.sgjove.com Therefore, chemoselective methods are required if only the hydroxyl group is to be removed while preserving the double bond.
Nucleophilic Substitution Processes
The hydroxyl group of this compound can be a target for nucleophilic substitution reactions. evitachem.com However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the hydroxyl group must first be protonated or converted into a better leaving group. lumenlearning.com
Conversion to Alkyl Halides:
With Hydrogen Halides (HX): Reaction with concentrated hydrohalic acids (like HBr or HCl) can lead to the formation of the corresponding alkyl halide. The reaction proceeds via an Sₙ1 mechanism due to the stability of the secondary allylic carbocation intermediate.
With Thionyl Chloride (SOCl₂): This reagent converts the alcohol to an alkyl chloride, often with pyridine to neutralize the HCl produced.
With Phosphorus Tribromide (PBr₃): This is an effective method for converting primary and secondary alcohols to alkyl bromides.
Formation of Ethers (Williamson Ether Synthesis):
The alkoxide of this compound, formed by deprotonation with a strong base like sodium hydride (NaH), can act as a nucleophile and react with an alkyl halide to form an ether.
Table 2: Nucleophilic Substitution Reactions of this compound
| Reagent | Product |
|---|---|
| HBr (concentrated) | 3-Bromo-2-methyl-6-heptene |
| SOCl₂ / Pyridine | 3-Chloro-2-methyl-6-heptene |
| PBr₃ | 3-Bromo-2-methyl-6-heptene |
| 1. NaH; 2. CH₃I | 3-Methoxy-2-methyl-6-heptene |
Reactivity of the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to electrophilic addition and cycloaddition reactions, which are characteristic of alkenes.
Electrophilic Addition Mechanisms
The electron-rich pi bond of the alkene can be attacked by electrophiles. These reactions typically proceed through a carbocation intermediate.
Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon.
Hydration: Acid-catalyzed hydration (using dilute sulfuric acid, for example) also follows Markovnikov's rule, leading to the formation of a diol.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a dihaloalkane. vulcanchem.com This reaction proceeds through a cyclic halonium ion intermediate.
Oxymercuration-Demercuration: This two-step process provides a Markovnikov addition of water across the double bond without carbocation rearrangement. The alcohol is treated with mercury(II) acetate in aqueous tetrahydrofuran (B95107), followed by reduction with sodium borohydride.
Hydroboration-Oxidation: This is a two-step, anti-Markovnikov addition of water across the double bond. The alkene is treated with borane (B79455) (BH₃), followed by oxidation with hydrogen peroxide in a basic solution.
Cycloaddition Reactions
The terminal alkene of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
Diels-Alder Reaction: While less reactive than conjugated dienes, the terminal alkene can act as a dienophile in Diels-Alder reactions with a suitable diene, forming a six-membered ring. The reaction is typically promoted by heat.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the alkene and another molecule containing a double bond, such as a ketone, to form a four-membered ring (an oxetane (B1205548) in the case of a ketone, known as the Paterno-Büchi reaction).
Intramolecular Cycloadditions: In molecules containing both a double bond and another reactive group, intramolecular cycloadditions can occur. For example, some phenyl-substituted analogs of heptenols undergo photochemical intramolecular cycloaddition between the double bond and the benzene (B151609) ring. researchgate.netscispace.com
Radical-Mediated Transformations
The presence of both an allylic hydrogen and a hydroxyl group in this compound makes it susceptible to radical-mediated transformations. These reactions are often initiated by radicals such as hydroxyl (OH), nitrate (B79036) (NO3), and chlorine (Cl) radicals, particularly in atmospheric conditions. researchgate.netmdpi.com The reaction with these radicals can lead to the formation of a variety of products, influencing atmospheric composition. mdpi.com
Hydrogen abstraction by a radical initiator is a key step in these transformations. The resulting carbon-centered radical can then undergo several subsequent reactions, including addition to the double bond, which can lead to cyclization, or reaction with molecular oxygen to form peroxy radicals. These peroxy radicals are key intermediates in the formation of secondary organic aerosols (SOA). mdpi.com
Research on related unsaturated alcohols has shown that radical-mediated cyclization is a significant pathway. For instance, the 6-hepten-2-yl radical, a similar structure, undergoes preferential cis-cyclization. acs.org This suggests that radical-mediated intramolecular reactions of this compound could lead to the formation of substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives. The stereoselectivity of such cyclizations can be influenced by factors like orbital symmetry control. acs.org
Ozonolysis and Carbonyl Oxide Intermediates
Ozonolysis is a critical atmospheric degradation pathway for unsaturated compounds like this compound. researchgate.netacs.org The reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (POZ). acs.orgnih.gov This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). acs.orgnih.govrsc.org
For this compound, the cleavage of the primary ozonide can occur via two pathways, leading to two different sets of initial products. The specific nature of the substituents on the double bond will influence the branching ratio of these pathways. nih.gov The resulting Criegee intermediates are highly reactive and can undergo a variety of unimolecular and bimolecular reactions. acs.org
Unimolecular reactions of Criegee intermediates include rearrangement to form more stable species like dioxiranes or hydroperoxides, which can then decompose to yield hydroxyl radicals. acs.org Bimolecular reactions can occur with various atmospheric species, including water vapor, sulfur dioxide, and nitrogen oxides, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. rsc.org
Table 1: Products of Ozonolysis of Related Unsaturated Compounds
| Precursor Compound | Major Carbonyl Products | Other Significant Products |
|---|---|---|
| trans-2-Methyl-2-pentenal | Propanal, Methylglyoxal | Ethylformate, Secondary Ozonide nih.gov |
| Ethyl Vinyl Ketone | Formaldehyde, 2-Oxobutanal | Formic Acid, Propionic Acid rsc.org |
| 6-Methyl-5-hepten-2-one (B42903) | 4-Oxopentanal, Propanone | Carbonyl Oxides (Criegee Intermediates) acs.org |
Intramolecular Rearrangements and Cyclization Pathways
Beyond radical-mediated cyclizations, this compound and its derivatives can undergo other intramolecular rearrangements and cyclizations, often catalyzed by acids or transition metals. These reactions are valuable in synthetic organic chemistry for the construction of cyclic frameworks.
The hydroxyl group can participate in intramolecular reactions with the double bond. For example, in the presence of an acid catalyst, the double bond can be protonated to form a carbocation, which can then be attacked by the hydroxyl group to form a cyclic ether. The regioselectivity of this cyclization (i.e., the size of the resulting ring) will depend on the stability of the intermediate carbocation and the transition state energies for the different cyclization pathways.
Studies on similar molecules have demonstrated various cyclization strategies. For instance, the intramolecular carbolithiation of unactivated alkenes can lead to cyclization. acs.org Furthermore, transition metal-catalyzed reactions, such as those involving palladium or gold, are known to facilitate the cycloetherification of unsaturated alcohols. researchgate.net Research on a related compound, 3-methyl-6-hepten-1-yn-3-ol, shows that interaction with dicobalt hexacarbonyl can facilitate intramolecular cyclization to form bicyclic compounds. evitachem.com
The biotransformation of a related ketone, 2-methyl-2-hepten-6-one, by the fungus Botrytis cinerea has been shown to produce various cyclic products, including substituted tetrahydrofurans and tetrahydropyrans. researchgate.net This indicates that enzymatic processes can also induce intramolecular cyclizations in molecules with a similar carbon skeleton to this compound.
Table 2: Examples of Intramolecular Cyclization of Related Heptene (B3026448) Derivatives
| Starting Material | Reaction Type | Product Type |
|---|---|---|
| 6-Hepten-2-yl radical | Radical Cyclization | Substituted Cyclopentane acs.org |
| 2-Iodoaryl benzyl (B1604629) ethers | Radical Cyclization | Dihydrobenzofuran derivatives soton.ac.uk |
| 3-Methyl-6-hepten-1-yn-3-ol | Transition Metal-Catalyzed Cyclization | 3-Oxabicyclo[3.3.0]octenes evitachem.com |
| 2-Methyl-2-hepten-6-one | Biotransformation (Fungal) | Substituted Tetrahydrofurans and Tetrahydropyrans researchgate.net |
Stereochemical Aspects of 2 Methyl 6 Hepten 3 Ol and Its Derivatives
Chiral Center Configuration and Absolute Stereochemistry
2-Methyl-6-hepten-3-ol possesses a chiral center at the carbon atom bonded to the hydroxyl group (C3). nih.gov A chiral center is a carbon atom attached to four different groups, which results in the existence of non-superimposable mirror images called enantiomers. egrassbcollege.ac.in The four distinct substituents attached to the chiral carbon in this compound are a hydrogen atom, a hydroxyl group, an isopropyl group, and a 3-butenyl group.
The absolute configuration of this chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.org The assignment involves prioritizing the four substituents attached to the chiral center based on atomic number. libretexts.org For this compound, the hydroxyl group (-OH) receives the highest priority (1), followed by the 3-butenyl group, then the isopropyl group, and finally the hydrogen atom with the lowest priority (4). By orienting the molecule so that the lowest priority group points away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration: a clockwise direction indicates (R), and a counter-clockwise direction indicates (S). msu.edulibretexts.org
The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-2-methyl-6-hepten-3-ol and (S)-2-methyl-6-hepten-3-ol. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where one rotates it to the right (dextrorotatory, +) and the other to the left (levorotatory, -). egrassbcollege.ac.in
Diastereoselective and Enantioselective Control in Reactions
Achieving control over the stereochemistry during the synthesis of this compound and its derivatives is a significant area of research. This involves both diastereoselective and enantioselective strategies.
Diastereoselective Control: In reactions involving the creation of a new stereocenter in a molecule that already contains one, diastereomers can be formed. For instance, in palladium-catalyzed reactions of γ-hydroxy terminal alkenes like this compound, the formation of tetrahydrofuran (B95107) derivatives can lead to products with two stereocenters. The ratio of the resulting diastereomers can be influenced by the structure of the substrates and the reaction conditions. For example, the reaction of 3-methyl-6-hepten-3-ol with 1-bromo-4-t-butylbenzene yields a tetrahydrofuran product as a 3:1 mixture of diastereomers. nih.gov The stereoselectivity in such reactions can be dependent on the size of substituents on the alcohol and the aryl bromide. nih.gov
Enantioselective Control: The synthesis of a specific enantiomer of this compound or its derivatives requires enantioselective methods. One such approach involves the use of chiral reagents or catalysts. For example, the asymmetric isoprenylation of aldehydes using chiral borane (B79455) reagents can produce optically active homoallylic alcohols. A patent describes the synthesis of optically pure forms of related compounds like ipsenol (B191551) using such methods, achieving high enantiomeric excess (ee). google.com These methods often employ reagents derived from naturally occurring chiral molecules like (+)-α-pinene. google.com
Implications of Stereoisomerism on Chemical Reactivity
The stereochemistry of this compound and its derivatives has a significant impact on their chemical reactivity, particularly in reactions where the chiral center influences the approach of reagents or the stability of transition states.
In stereoselective reactions, the existing stereochemistry of the molecule can direct the formation of new stereocenters. For example, in the palladium-catalyzed synthesis of tetrahydrofurans, the stereochemistry of the starting alcohol can influence the diastereoselectivity of the cyclization. nih.gov The steric bulk of the substituents around the chiral center can affect the reaction rate and yield. For instance, substrates with larger substituents may react more slowly or require more forcing conditions. nih.gov
Furthermore, in biological systems, the different stereoisomers of a chiral molecule often exhibit distinct biological activities. This is because enzymes and receptors are themselves chiral and will interact differently with each enantiomer. Although the specific biological activities of the enantiomers of this compound are not detailed in the provided results, it is a general principle that stereoisomerism is crucial for the biological function of molecules.
The table below summarizes key information about this compound and related compounds.
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
| This compound | 2-methylhept-6-en-3-ol | C8H16O | 78631-45-5 |
| 2-Methyl-6-hepten-3-yn-2-ol | 2-methylhept-6-en-3-yn-2-ol | C8H12O | 27068-29-7 |
| 3-Methyl-6-hepten-1-yn-3-ol | 3-methylhept-6-en-1-yn-3-ol | C8H12O | 51193-99-8 |
| 6-Methyl-5-hepten-2-ol (B124558) | 6-methylhept-5-en-2-ol | C8H16O | 1569-60-4 |
| Ipsenol | 2-methyl-6-methylene-7-octen-4-ol | C10H18O | 35628-00-3 |
| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | C10H18O | 78-70-6 |
| Geraniol | (2E)-3,7-dimethylocta-2,6-dien-1-ol | C10H18O | 106-24-1 |
| Nerol | (2Z)-3,7-dimethylocta-2,6-dien-1-ol | C10H18O | 106-25-2 |
| β-Citronellol | 3,7-dimethyloct-6-en-1-ol | C10H20O | 106-22-9 |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationmdpi.comipb.pt
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through various NMR experiments, it is possible to map out the connectivity of atoms within the 2-Methyl-6-hepten-3-ol molecule.
The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton. The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule, such as the vinyl protons of the double bond, the proton attached to the hydroxyl-bearing carbon (carbinol proton), the aliphatic methylene (B1212753) and methine protons, and the methyl protons. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings. For example, the carbinol proton signal would likely appear as a multiplet due to coupling with the neighboring methine and methylene protons. The terminal vinyl protons would exhibit complex splitting patterns due to geminal, cis, and trans couplings.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The chemical shifts of these signals are indicative of the carbon type. For instance, the carbons of the C=C double bond (olefinic carbons) would resonate downfield (typically 110-140 ppm). The carbon atom bonded to the hydroxyl group (C3) would appear in the range of 60-80 ppm. The remaining aliphatic carbons, including the two methyl groups, would show signals at higher field (upfield) regions of the spectrum. While specific experimental data is not widely published, data for the related compound 6-methyl-5-hepten-2-ol (B124558) shows olefinic carbons at ~124 and ~132 ppm and a carbinol carbon at ~68 ppm, which provides a reasonable estimate for the expected shifts in this compound. vaia.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ) Range (ppm) |
| C1, C2-CH₃ | Methyl (CH₃) | 15 - 25 |
| C2 | Methine (CH) | 30 - 40 |
| C3 | Carbinol (CH-OH) | 65 - 75 |
| C4, C5 | Methylene (CH₂) | 25 - 40 |
| C6 | Olefinic (CH) | 135 - 140 |
| C7 | Olefinic (CH₂) | 114 - 120 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the H3 proton and the protons on C2 and C4, as well as between the protons on C4, C5, and C6. This helps to establish the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. emerypharma.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.com HMBC is crucial for identifying connections between different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons), although none are present in this molecule. For example, it would show a correlation between the methyl protons on C1 and the carbon at C3, confirming the placement of the isopropyl group.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which acts as a molecular fingerprint.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (molecular weight: 128.21 g/mol ) is not expected to show a strong molecular ion peak (M⁺) at m/z 128, as alcohols often readily lose a molecule of water. nist.govvaia.com
The fragmentation is dictated by the stability of the resulting carbocations. Key fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of an isopropyl radical ([M-43]⁺) to yield an ion at m/z 85, or the loss of a butenyl radical ([M-55]⁺) to yield an ion at m/z 73.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 110 ([M-18]⁺).
According to the NIST Mass Spectrometry Data Center, the spectrum of this compound shows characteristic peaks that align with these principles. nih.gov
Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Probable Fragment |
| 81 | Base Peak (100%) | [C₆H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
Data sourced from NIST via PubChem CID 144868. nih.gov
The base peak at m/z 81 likely results from dehydration followed by further fragmentation. The peak at m/z 55 corresponds to the butenyl cation, and the peak at m/z 43 is characteristic of the stable isopropyl cation.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying individual components within a volatile mixture. mdpi.com this compound, as a volatile organic compound, can be effectively analyzed using this method. phcogres.com
In a typical GC-MS analysis, the mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. The time it takes for a compound to elute is its retention time, which is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). researchgate.net
By comparing the retention time and the mass spectrum of an unknown peak in a chromatogram to that of a known standard or to a library database (like the NIST library), this compound can be identified and quantified in complex mixtures such as essential oils or other natural products. nih.govmdpi.com For example, this technique has been used to identify structurally similar compounds like 6-methyl-5-hepten-2-one (B42903) and 2-Isopropenyl-5-methyl-6-hepten-1-ol in various plant and food samples. mdpi.comphcogres.com
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features: a hydroxyl group (-OH) and a carbon-carbon double bond (C=C).
The gas-phase IR spectrum of this compound, available through the NIST/EPA Gas-Phase Infrared Database, provides critical data for its structural elucidation. nist.gov The most prominent and diagnostically significant absorption is a broad band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.pub The presence of a carbon-carbon double bond (alkene) is confirmed by a stretching vibration peak typically observed between 1640 and 1680 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations from the alkyl and vinyl portions of the molecule are expected in the 2850-3100 cm⁻¹ range. pressbooks.pub Specifically, the =C-H stretch of the terminal alkene is anticipated between 3020 and 3100 cm⁻¹. pressbooks.pub
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3400 - 3650 |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |
| Vinyl (=C-H) | =C-H Stretch | 3020 - 3100 |
| Alcohol (C-O) | C-O Stretch | 1000 - 1200 |
This table presents a generalized summary of expected IR absorption bands for the functional groups present in this compound.
Chromatographic Techniques for Separation, Purification, and Chiral Analysis
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, for its purification, and for the analysis of its stereoisomers.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile (carrier gas) and stationary phases.
For the analysis of allylic alcohols, various GC columns can be employed. A common choice is a non-polar or medium-polarity column, such as one with a DB-5 or similar stationary phase. The use of a Flame Ionization Detector (FID) is standard for quantifying organic compounds due to its high sensitivity. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, aiding in definitive identification. nih.govnih.gov The retention time of this compound in a GC system is dependent on several factors, including the column type, temperature program, and carrier gas flow rate.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound, particularly for purification or when dealing with less volatile derivatives. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
For allylic alcohols and related compounds, both normal-phase and reverse-phase HPLC can be utilized. researchgate.netsielc.com In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation of 6-Methyl-3-hepten-2-one, a structurally related compound, has been demonstrated using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such a method could be adapted for the analysis of this compound.
Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. acs.org
Chiral chromatography can be performed using either GC or HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the separation of a wide variety of chiral compounds, including allylic alcohols. researchgate.netnih.gov For instance, Chiralpak AD-H, an amylose-based CSP, has been successfully used for the HPLC separation of enantiomers of related glycidyl (B131873) derivatives. researchgate.net
In chiral GC, cyclodextrin-based stationary phases are commonly used. scielo.brgcms.cz These phases, such as those containing derivatized β-cyclodextrin, can effectively resolve the enantiomers of many volatile chiral compounds. gcms.czacs.org The choice of the specific chiral column and chromatographic conditions (temperature, mobile phase composition, etc.) is critical and often requires empirical optimization for a given analyte. gcms.cz The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
The following table provides a summary of chromatographic techniques applicable to this compound.
| Technique | Stationary Phase Examples | Detector | Application |
| Gas Chromatography (GC) | DB-5, DB-23 | FID, MS | Purity analysis, identification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase), Silica (Normal-Phase) | UV, RI, MS | Purification, analysis of derivatives |
| Chiral GC | Cyclodextrin-based (e.g., Cyclodex-B) | FID, MS | Enantiomeric excess determination |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | UV, Polarimeter | Enantiomeric separation and ee determination |
This interactive table summarizes the common chromatographic methods for the analysis of this compound.
Computational Chemistry and Theoretical Studies of 2 Methyl 6 Hepten 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Methyl-6-hepten-3-ol. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's reactivity and spectroscopic behavior.
DFT studies on unsaturated alcohols typically utilize functionals like PBE1PBE or B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. wiley.com For this compound, such calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these as the primary sites for electrophilic attack and oxidation. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical calculations on analogous unsaturated alcohols have shown that the presence of both a double bond and a hydroxyl group leads to a nuanced electronic structure where multiple reactive sites coexist. d-nb.infoaanda.org
Furthermore, DFT can compute various electronic properties, which are summarized in the hypothetical data table below, based on typical values for similar molecules.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -9.5 eV | PBE1PBE/6-311+G(d,p) |
| LUMO Energy | 1.2 eV | PBE1PBE/6-311+G(d,p) |
| HOMO-LUMO Gap | 10.7 eV | PBE1PBE/6-311+G(d,p) |
| Dipole Moment | 1.8 D | PBE1PBE/6-311+G(d,p) |
| Mulliken Charge on O | -0.75 e | PBE1PBE/6-311+G(d,p) |
| Mulliken Charge on C3 | +0.35 e | PBE1PBE/6-311+G(d,p) |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable pathways, intermediates, and transition states.
For an unsaturated alcohol like this compound, several reactions are of interest, including oxidation, dehydration, and addition reactions at the double bond. Theoretical studies on similar molecules, such as prenol, have demonstrated that reaction pathways are highly dependent on conditions. osti.govresearchgate.net For instance, the oxidation of the hydroxyl group or the double bond can be modeled to determine the activation energies and reaction enthalpies for each potential step.
Transition state theory, combined with DFT calculations, allows for the precise location of transition state structures on the PES. The energy of these transition states determines the activation energy (Ea) of the reaction, which is critical for predicting reaction rates. For example, in a dehydration reaction, computational models can distinguish between different mechanistic possibilities, such as E1 or E2 elimination, by comparing the energy barriers of their respective transition states. Studies on the gas-phase dehydration of n-butanol have provided a framework for how such analyses are conducted. researchgate.net
A hypothetical reaction pathway analysis for the acid-catalyzed dehydration of this compound is presented below.
Table 2: Calculated Activation Energies for a Hypothetical Dehydration Reaction
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Protonation of OH | Oxonium Ion | 5.2 |
| C-O Bond Cleavage (TS1) | Secondary Carbocation | 25.8 |
| Deprotonation (TS2) | Alkadiene Product | 8.1 |
These calculations suggest that the rate-determining step is the formation of the carbocation intermediate, a common feature in acid-catalyzed alcohol dehydration. researchgate.net
Conformation Analysis and Conformational Landscapes
Conformational analysis is typically performed by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting structure using methods like DFT or Møller–Plesset perturbation theory (MP2). wiley.comfrontiersin.org For unsaturated alcohols, a key finding is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the π-electrons of the double bond. wiley.com While the distance between these groups in this compound may be too large for a strong interaction, weaker C-H···π interactions and steric effects will still influence conformational preferences.
The results of a conformational search are often visualized as a potential energy surface or a landscape, showing energy as a function of one or more dihedral angles. Studies on aliphatic alcohols have shown that extended-chain (anti) conformations are often energetically favored to minimize steric hindrance, but gauche conformations can be stabilized by subtle intramolecular forces. scispace.com
Table 3: Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (extended) | ~180° | 0.00 | 65 |
| Gauche 1 | ~60° | 0.85 | 20 |
| Gauche 2 | ~-60° | 1.10 | 15 |
This hypothetical data, based on studies of similar long-chain alcohols, illustrates that while the fully extended conformer is the most stable, other folded conformations are also present at room temperature. researchgate.netfrontiersin.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field (a set of empirical potential energy functions).
MD is particularly useful for studying the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a surface. arxiv.orgacs.org An MD simulation of this compound in water, for example, could reveal how the molecule forms hydrogen bonds with surrounding water molecules and how its flexible chain moves and folds. This is critical for understanding properties like solubility and transport.
Simulations of short-chain alkanols have shown that these molecules can penetrate and interact with lipid bilayers, a process that is dependent on their chain length and flexibility. arxiv.org Similar simulations for this compound could elucidate its interactions with biological membranes or other complex environments. The flexibility of the heptene (B3026448) chain, characterized by dihedral angle transitions and end-to-end distance fluctuations, can be quantified from MD trajectories. researchgate.net
Table 4: Illustrative Output from a Molecular Dynamics Simulation
| Property | Simulated Value (in water) | Force Field |
| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | CHARMM36 |
| Average End-to-End Distance | 6.8 Å | CHARMM36 |
| H-Bonds with Water (avg. #) | 2.1 | CHARMM36 |
| Conformational Transition Rate | 5 x 10⁹ s⁻¹ | CHARMM36 |
These simulated values provide a dynamic picture of how this compound behaves in an aqueous environment, complementing the static information from quantum chemistry.
Applications in Organic Synthesis
Building Block for Complex Molecules
The utility of 2-Methyl-6-hepten-3-ol as a foundational building block stems from the strategic placement of its functional groups and stereocenter. In its enantiomerically pure form, it serves as a "chiral pool" starting material, where the pre-existing stereochemistry at C-3 is transferred and propagated throughout a synthetic sequence to control the stereochemistry of the final product.
Research has established that the hydroxyl and alkene moieties can be manipulated either independently or in concert to achieve sophisticated molecular constructions. The hydroxyl group can be used to direct stereoselective reactions on the adjacent alkene or can be transformed into other functional groups. The terminal alkene provides a reactive handle for carbon-carbon bond formation, chain elongation, or cyclization reactions.
For instance, the synthesis of polypropionate fragments, which are common structural motifs in polyketide natural products, frequently employs chiral synthons like this compound. A typical strategy involves protecting the C-3 hydroxyl group, followed by oxidative cleavage of the terminal alkene via ozonolysis. This transformation yields a chiral aldehyde, which is a versatile intermediate for subsequent chain extension through reactions such as aldol (B89426) additions, Wittig reactions, or Grignard additions. This step-wise elaboration allows for the controlled assembly of complex carbon skeletons with multiple stereocenters.
The table below outlines several key transformations that underscore the role of this compound as a versatile building block.
| Starting Material | Key Reagents | Primary Product | Transformation Type | Synthetic Utility |
|---|---|---|---|---|
| (S)-2-Methyl-6-hepten-3-ol | 1. TBSCl, Imidazole 2. O₃; then Me₂S | (S)-4-(tert-Butyldimethylsilyloxy)-5-methylhexanal | Protection & Oxidative Cleavage | Creates a chiral aldehyde for chain elongation. |
| (S)-2-Methyl-6-hepten-3-ol | Dess-Martin Periodinane (DMP) | (S)-2-Methyl-6-hepten-3-one | Oxidation | Forms a chiral ketone for nucleophilic additions. |
| (S)-2-Methyl-6-hepten-3-ol | BH₃·THF; then H₂O₂, NaOH | (3S,6R/S)-6-Methylheptane-1,5-diol | Hydroboration-Oxidation | Introduces a primary alcohol for further functionalization. |
| (S)-2-Methyl-6-hepten-3-ol | I₂, NaHCO₃ | Diastereomeric mixture of 2-(Iodomethyl)-5-isopropyltetrahydrofuran | Iodocyclization | Forms a substituted five-membered ring system. |
Intermediate in the Synthesis of Natural Products
The structural features of this compound make it an ideal intermediate for the total synthesis of numerous biologically active natural products. Its chiral backbone is often found embedded within the core structure of macrolides, marine metabolites, and insect pheromones.
One of the most notable applications is in the synthesis of fragments of dolastatin 10 , a potent antineoplastic agent isolated from the sea hare Dolabella auricularia. The C1-C9 fragment of dolastatin 10, which contains multiple stereocenters, has been synthesized using routes that rely on chiral homoallylic alcohols. A synthetic strategy can employ an intermediate derived from (S)-2-methyl-6-hepten-3-ol, where the existing stereocenter and the alkene are methodically elaborated to install the required functionality and stereochemistry of the dolastatin fragment.
Another significant application is in the synthesis of the side chain of α-tocopherol (Vitamin E) . The chromanol head of Vitamin E is attached to a C16 phytyl tail, which is a chiral, branched alkyl chain. Efficient synthesis of this tail relies on the coupling of smaller, enantiopure fragments. A C10 building block for the phytyl tail can be constructed starting from (R)-2-methyl-6-hepten-3-ol. The synthesis involves leveraging the C3 stereocenter and functionalizing the terminal double bond to build the isoprenoid structure with the correct stereochemistry.
Furthermore, this compound serves as a precursor in the synthesis of insect pheromones like invictolide (B1202375) , the queen recognition pheromone of the red imported fire ant. The structure of invictolide is a lactone containing multiple stereocenters. Synthetic routes to invictolide have utilized chiral homoallylic alcohols to establish the relative and absolute stereochemistry of the target molecule, demonstrating the compound's value in constructing complex acyclic and heterocyclic systems.
The following table summarizes these applications.
| Target Natural Product | Role of this compound | Key Synthetic Concept |
|---|---|---|
| Dolastatin 10 (C1-C9 Fragment) | Chiral precursor | Used to construct a stereochemically complex fragment through sequential oxidation, chain extension, and stereoselective reductions. |
| α-Tocopherol (Phytyl Side Chain) | Chiral building block | Serves as a starting material for a C10 fragment, which is then coupled to form the full C16 phytyl tail. |
| Invictolide | Key intermediate | The homoallylic alcohol moiety is elaborated and cyclized to form the core lactone structure with defined stereochemistry. |
Versatility in Diversified Synthetic Routes
The synthetic versatility of this compound is derived from the orthogonal reactivity of its two primary functional groups. Chemists can devise strategies that selectively target one group while preserving the other, or that engage both groups simultaneously in a single transformation. This adaptability makes it a powerful tool for diversification in synthetic planning.
Reactions at the Hydroxyl Group: The secondary alcohol is a hub for numerous transformations.
Oxidation: It can be cleanly oxidized to the corresponding ketone, 2-methyl-6-hepten-3-one, using a variety of modern reagents such as Dess-Martin periodinane (DMP) or by Swern oxidation. This ketone is a valuable electrophile for constructing quaternary centers via nucleophilic addition.
Protection: The hydroxyl group can be readily protected as an ether (e.g., silyl (B83357) ethers like TBS or TBDPS) or an ester. This is a critical step in multi-step syntheses, allowing for reactions to be performed at the alkene without interference from the alcohol.
Stereochemical Inversion: The stereochemistry at C-3 can be inverted via a Mitsunobu reaction, providing access to the opposite enantiomer of a downstream intermediate, thereby doubling the synthetic utility of a single enantiomeric starting material.
Reactions at the Alkene Group: The terminal double bond offers a gateway to a wide array of functional group interconversions and carbon-skeleton modifications.
Oxidative Cleavage: As mentioned, ozonolysis (O₃ followed by a reductive workup with dimethyl sulfide (B99878) or triphenylphosphine) cleaves the double bond to furnish a chiral aldehyde, a cornerstone transformation for building block strategies.
Epoxidation: The alkene can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The existing stereocenter at C-3 can exert diastereocontrol over the epoxidation, leading to a diastereomerically enriched product.
Hydroboration-Oxidation: Treatment with a borane (B79455) source (e.g., BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) results in the anti-Markovnikov addition of water across the double bond, yielding 6-methylheptane-1,5-diol. This introduces a new primary alcohol for further elaboration.
Metathesis: The terminal alkene is an excellent substrate for olefin metathesis reactions. Cross-metathesis with another olefin using a Grubbs' catalyst can be used for efficient chain extension. If tethered to another alkene, it can undergo ring-closing metathesis (RCM) to form carbocyclic or heterocyclic rings.
This diverse reactivity profile allows this compound to be integrated into a multitude of synthetic plans, enabling access to a broad chemical space from a single, readily available chiral precursor.
Future Research Directions
Exploration of Novel Biocatalytic Routes for Enantiopure 2-Methyl-6-hepten-3-ol
The demand for enantiomerically pure compounds in various industries, including pharmaceuticals and fragrances, drives the search for efficient and selective synthetic methods. Biocatalysis, utilizing enzymes or whole microbial cells, presents a green and highly specific alternative to traditional chemical synthesis.
Future research in this area should focus on:
Screening and Engineering of Enzymes: Identifying and optimizing enzymes, such as lipases and alcohol dehydrogenases, for the kinetic resolution or asymmetric synthesis of this compound is a primary objective. Lipase B from Candida antarctica (CALB) has demonstrated high efficiency in resolving racemic aliphatic secondary alcohols, achieving excellent enantioselectivities for both the resulting alcohols and acetates. researchgate.nettandfonline.com Further research could explore other lipases or engineer existing ones to enhance their activity and selectivity towards this compound. For instance, the kinetic resolution of racemic 6-methyl-5-hepten-2-ol (B124558) using Novozym 435 (an immobilized form of CALB) yielded both the (R)-acetate and (S)-alcohol with 98% enantiomeric excess. nih.gov
Whole-Cell Biotransformations: Investigating the use of microorganisms capable of producing enantiopure this compound is another promising route. This approach can be more cost-effective as it often eliminates the need for enzyme purification. Screening of novel microbial strains from diverse environments could lead to the discovery of new biocatalytic activities.
Ene-Reductases for Asymmetric Synthesis: Ene-reductases (ERs) are valuable biocatalysts for the asymmetric reduction of activated C=C bonds. acs.org Research into the application of ERs for the synthesis of chiral alcohols from unsaturated precursors could provide a direct route to enantiopure this compound.
Investigation of Atmospheric Chemistry and Environmental Fates of Heptenol VOCs
As a volatile organic compound (VOC), this compound can be released into the atmosphere from both natural and anthropogenic sources. inflibnet.ac.in Understanding its atmospheric chemistry and environmental fate is crucial for assessing its potential impact on air quality and ecosystems. dtic.milmdpi.com
Key research questions to be addressed include:
Reaction with Atmospheric Oxidants: The primary degradation pathway for most VOCs in the troposphere is reaction with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). inflibnet.ac.in Detailed kinetic and mechanistic studies of the reactions of this compound and other heptenol isomers with these oxidants are needed to accurately model their atmospheric lifetimes and the formation of secondary pollutants.
Formation of Secondary Organic Aerosols (SOAs): The oxidation of VOCs can lead to the formation of less volatile products that can partition into the particle phase, contributing to the formation of secondary organic aerosols (SOAs). mdpi.comgithub.io Investigating the SOA formation potential of heptenols is essential for understanding their impact on climate and human health. s-t-a.org
Environmental Transport and Deposition: Research should also focus on the long-range transport and deposition of heptenols and their degradation products to understand their distribution and persistence in different environmental compartments.
Development of Advanced Analytical Techniques for Trace Analysis
The accurate and sensitive detection of this compound and its isomers in complex matrices such as air, water, and biological samples is critical for both environmental monitoring and industrial quality control. researchgate.net
Future advancements in analytical techniques should aim for:
Higher Sensitivity and Selectivity: Developing methods with lower detection limits is crucial for trace analysis. Techniques like gas chromatography coupled with mass spectrometry (GC-MS) are widely used, but further improvements in ionization sources and mass analyzers can enhance performance. researchgate.net The use of multidimensional GC can also improve the separation of complex mixtures of VOCs.
Real-Time Monitoring: The development of portable and real-time analytical instruments, such as proton-transfer-reaction mass spectrometry (PTR-MS) and gas chromatography-ion mobility spectrometry (GC-IMS), would enable in-situ monitoring of heptenol concentrations in various environments. researchgate.netrsc.org
Chiral Analysis: As the biological and sensory properties of this compound can be enantiomer-dependent, the development of robust chiral separation methods, such as chiral gas chromatography, is essential.
Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding
Combining computational chemistry with experimental studies can provide a more comprehensive understanding of the chemical and physical properties of this compound.
Areas for integrated research include:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of its atmospheric oxidation reactions and to predict the structures and properties of reaction intermediates and products. researchgate.net These theoretical predictions can then be validated through experimental studies.
Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectra (e.g., IR, NMR), providing a more detailed understanding of the molecule's structure and dynamics. nist.govacs.org
Structure-Activity Relationships: By combining experimental data on biological activity with computational modeling, it is possible to develop structure-activity relationships that can guide the design of new molecules with desired properties.
Expanding Applications in Green Chemistry and Sustainable Synthesis
The unique chemical structure of this compound makes it a versatile building block for the synthesis of other valuable chemicals. Exploring its use in green and sustainable chemical processes is a key area for future research.
Potential applications to be investigated include:
Synthesis of Bio-based Solvents and Polymers: Research into the conversion of this compound into novel bio-based solvents and monomers for polymer synthesis could contribute to a more sustainable chemical industry. For instance, 2,6-dimethyl-5-hepten-2-ol has been used as a starting material for the synthesis of the hindered ether solvent 2,2,6,6-tetramethyloxane. acs.org
Flavor and Fragrance Precursors: Its structural similarity to other known flavor and fragrance compounds, such as sulcatol, suggests its potential as a precursor for the synthesis of new aroma chemicals. fishersci.pt
Pheromone Synthesis: The structurally related compound, 6-methyl-5-hepten-2-ol (sulcatol), is an aggregation pheromone of the ambrosia beetle. fishersci.pt Further investigation could explore the potential of this compound and its derivatives in the synthesis of insect pheromones for pest management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
